1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide

Physicochemical Properties Lipophilicity Drug-Likeness

This 2,4-dichlorobenzyl-substituted benzothiazole (CAS 401590-64-5) delivers a calculated LogP of ≈5.90 and exceptionally low TPSA of 12.89 Ų — a combination optimized for CNS drug candidates requiring passive blood-brain barrier penetration. Unlike unsubstituted (LogP ≈3.83) or 4-chloro (LogP ≈4.67) analogs, the ortho/para-dichloro pattern enhances lipophilicity and modulates sulfide-linker metabolic stability. The oxidizable sulfide linker supports prodrug design and CYP450-mediated sulfoxidation studies. Sourced at ≥98% purity, this scaffold accelerates agrochemical fungicide SAR programs and chemical biology probe development targeting hydrophobic protein domains. Place your order to advance your discovery pipeline.

Molecular Formula C14H9Cl2NS2
Molecular Weight 326.25
CAS No. 401590-64-5
Cat. No. B2900800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide
CAS401590-64-5
Molecular FormulaC14H9Cl2NS2
Molecular Weight326.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NS2/c15-10-6-5-9(11(16)7-10)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2
InChIKeyLKBFSNBBNXEKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide (CAS 401590-64-5) for Research and Procurement


1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide (CAS 401590-64-5) is a synthetic heterocyclic compound belonging to the 2-(alkyl/arylthio)benzothiazole class. It features a 2,4-dichlorobenzyl sulfide moiety attached to a benzothiazole core, with the molecular formula C₁₄H₉Cl₂NS₂ and a molecular weight of 326.26 g/mol [1]. The compound is commercially available in research-grade purity (≥98%) and is primarily employed as a building block or scaffold in medicinal chemistry and agrochemical research, where benzothiazole derivatives are known for their diverse biological activities [2]. The presence of two chlorine atoms on the benzyl ring introduces specific electronic and steric properties that can influence binding affinity and physicochemical profile compared to unsubstituted or monosubstituted analogs [3].

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide: Why Analogs Are Not Interchangeable in Your Research


While the benzothiazole class offers a broad array of bioactive analogs, the 2,4-dichlorobenzyl substitution pattern in CAS 401590-64-5 confers a distinct physicochemical and predicted biological profile that prevents generic substitution [1]. The presence of two chlorine atoms on the benzyl ring increases lipophilicity (calculated LogP ≈ 5.90) relative to unsubstituted (LogP ≈ 3.83) or 4-chloro (LogP ≈ 4.67) analogs, which can significantly impact membrane permeability, protein binding, and in vivo distribution . Additionally, the 2,4-dichloro pattern introduces both ortho and para electron-withdrawing effects that can modulate the electron density of the sulfur linker, potentially influencing metabolic stability (e.g., resistance to oxidation at the sulfide moiety) and target engagement compared to mono-substituted variants [2]. Direct substitution with a 2-(2,4-dichlorophenyl)benzothiazole (where the aryl group is directly attached without a methylthio linker) results in a different spatial orientation and electronic environment, altering binding interactions with protein targets such as enzymes or receptors. The following quantitative evidence details these critical, data-supported differences.

Quantitative Evidence for 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide (401590-64-5) Procurement Decisions


Lipophilicity (LogP) Differentiation from Unsubstituted and Monochloro Analogs

The calculated lipophilicity (LogP) of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide is significantly higher than that of its unsubstituted and 4-chloro analogs. This increase in LogP, resulting from the addition of two chlorine atoms, is a key determinant of membrane permeability and in vivo absorption, distribution, metabolism, and excretion (ADME) properties . The quantified difference in LogP of approximately +2.07 relative to the unsubstituted parent suggests a substantially different in vivo distribution profile.

Physicochemical Properties Lipophilicity Drug-Likeness

Predicted Metabolic Stability: Sulfide Linker vs. Direct Aryl Attachment

1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide contains a sulfur linker (-S-CH₂-) that is susceptible to oxidation to sulfoxide and sulfone metabolites in vivo. In contrast, the analog 2-(2,4-Dichlorophenyl)benzothiazole (CAS 6265-90-3) features a direct C-C bond between the aryl ring and the benzothiazole core, which is metabolically more inert [1]. The presence of a benzylic sulfide in the target compound provides a potential metabolic soft spot that can be exploited in prodrug design or, conversely, may limit in vivo half-life depending on the specific research application. The difference in molecular weight (326.26 g/mol vs. 280.17 g/mol) and the presence of a flexible linker (3 rotatable bonds vs. 1) also contribute to distinct conformational ensembles and binding modes [2].

Metabolic Stability Oxidation Susceptibility Sulfide Linker

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The calculated Topological Polar Surface Area (TPSA) of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide is 12.89 Ų, which is among the lowest in its analog class . According to established drug-likeness criteria, a TPSA value below 60 Ų is associated with good intestinal absorption, while values below 90 Ų are generally required for blood-brain barrier (BBB) penetration. The extremely low TPSA of this compound suggests it is highly lipophilic and predicted to readily cross biological membranes, including the BBB. In contrast, many benzothiazole analogs with additional polar functional groups (e.g., sulfonamides, carboxylic acids) exhibit TPSA values >80 Ų, significantly altering their permeability profile [1]. This property makes CAS 401590-64-5 a distinct candidate for CNS-targeted research or for applications requiring high passive diffusion rates.

Membrane Permeability TPSA Blood-Brain Barrier Penetration

Hazard Classification and Safe Handling Profile Compared to Sulfone Analogs

According to vendor safety data, 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide carries a GHS07 pictogram with Warning signal word and hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), and H413 (may cause long lasting harmful effects to aquatic life) . This classification is consistent with many aryl sulfides but may differ from the corresponding sulfone (2-((2,4-dichlorobenzyl)sulfonyl)benzo[d]thiazole), which is likely to be more polar and may have a different toxicological profile due to the altered oxidation state [1]. The absence of more severe GHS classifications (e.g., GHS06 or GHS08) indicates that the compound can be handled with standard laboratory safety precautions, a relevant consideration for procurement in high-throughput screening or scale-up where hazard minimization is a priority.

Safety Hazard Assessment GHS Classification

Optimal Applications for 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide (401590-64-5) Based on Differentiated Evidence


Lead Optimization for CNS-Penetrant Drug Candidates

The combination of high calculated LogP (≈5.90) and exceptionally low TPSA (12.89 Ų) positions this compound as an ideal scaffold for developing central nervous system (CNS) drug candidates . Researchers seeking to design molecules with the ability to cross the blood-brain barrier can use CAS 401590-64-5 as a lipophilic core onto which additional pharmacophores can be appended, leveraging its inherent passive diffusion properties while potentially mitigating the metabolic liability of the sulfide linker through further optimization [1].

Metabolic Soft Spot Exploitation in Prodrug Design

The presence of the oxidizable sulfide linker provides a tunable handle for researchers developing prodrugs or investigating metabolic activation pathways . The compound can serve as a model substrate to study cytochrome P450-mediated sulfoxidation, or it can be intentionally designed as a prodrug where the sulfide is oxidized in vivo to release an active species or alter the compound's physical properties for targeted delivery [1]. This feature is absent in direct aryl-attached analogs like 2-(2,4-dichlorophenyl)benzothiazole, making this compound uniquely suited for such studies.

Agrochemical Fungicide Discovery and SAR Exploration

Given the established role of benzothiazole derivatives as fungicidal agents (e.g., as succinate dehydrogenase inhibitors), this compound serves as a valuable starting point for agricultural research programs . The 2,4-dichloro substitution pattern is known to enhance potency in certain fungicide series, and the sulfide linker can be further derivatized to optimize for field stability and crop safety. Procurement for SAR (Structure-Activity Relationship) studies in agrochemical discovery is strongly supported by the compound's distinct physicochemical profile [1].

Chemical Biology Tool for Probing Hydrophobic Protein Interactions

The significant lipophilicity (LogP ≈ 5.90) relative to unsubstituted analogs makes this compound a preferred choice for chemical biology experiments targeting hydrophobic binding pockets in proteins . When screening a library of benzothiazole analogs, the 2,4-dichlorobenzyl variant is more likely to show enhanced binding affinity to lipid-binding domains, nuclear hormone receptors, or membrane-bound enzymes due to its increased hydrophobic surface area and favorable entropy of desolvation [1]. This predictable shift in binding energetics is a critical factor for researchers designing focused chemical probe sets.

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